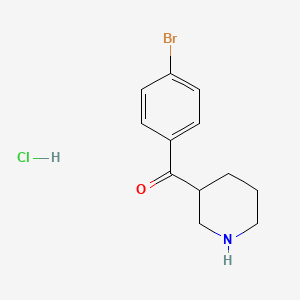

(4-Bromophenyl)(piperidin-3-yl)methanone hydrochloride

Description

(4-Bromophenyl)(piperidin-3-yl)methanone hydrochloride is a brominated aromatic ketone with a piperidine moiety. Its molecular formula is C₁₂H₁₅BrClNO, and it has a molecular weight of 304.61 g/mol . The compound features a 4-bromophenyl group attached to a piperidin-3-ylmethanone scaffold, protonated as a hydrochloride salt. This structure combines lipophilic (bromophenyl) and basic (piperidine) components, making it relevant in medicinal chemistry for targeting central nervous system (CNS) receptors or enzymes.

Properties

IUPAC Name |

(4-bromophenyl)-piperidin-3-ylmethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO.ClH/c13-11-5-3-9(4-6-11)12(15)10-2-1-7-14-8-10;/h3-6,10,14H,1-2,7-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEBIPXYSIMKYHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C(=O)C2=CC=C(C=C2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromophenyl)(piperidin-3-yl)methanone hydrochloride typically involves the reaction of 4-bromobenzoyl chloride with piperidine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is often subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl)(piperidin-3-yl)methanone hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under appropriate conditions.

Major Products Formed

Oxidation: Formation of 4-bromobenzoic acid or 4-bromobenzophenone.

Reduction: Formation of (4-bromophenyl)(piperidin-3-yl)methanol.

Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, (4-Bromophenyl)(piperidin-3-yl)methanone hydrochloride serves as an intermediate for synthesizing more complex molecules. Its reactivity allows chemists to create diverse chemical structures, making it a valuable building block for various synthetic methodologies.

This compound has garnered attention for its potential pharmacological properties:

- Antimicrobial Activity : Studies have demonstrated significant antimicrobial effects against various bacterial strains, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics. The mechanism of action may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

- Antiviral and Anticancer Properties : Research indicates that derivatives of this compound may exhibit antiviral and anticancer activities. Its structural features facilitate interactions with biological targets, potentially leading to therapeutic applications in treating infections and cancers.

Case Study 1: Antimicrobial Efficacy

In vitro studies highlighted the compound's effectiveness against resistant bacterial strains. The research involved testing various concentrations to determine MIC values, which showed promising results comparable to existing antibiotics.

Case Study 2: Anticancer Activity

A study focused on the compound's derivatives targeting oxidative phosphorylation (OXPHOS) complexes in cancer cells. The findings suggested that these derivatives could disrupt ATP generation in cancer cells, leading to growth inhibition .

Industrial Applications

In industry, this compound is utilized in producing specialty chemicals and materials. Its unique properties make it suitable for applications in manufacturing polymers, coatings, and advanced materials.

Mechanism of Action

The mechanism of action of (4-Bromophenyl)(piperidin-3-yl)methanone hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

Positional Isomers in Piperidine Substitution

Key Example :

- (4-Bromophenyl)(piperidin-4-yl)methanone (C₁₂H₁₄BrNO, MW 268.15 g/mol) Difference: The piperidine nitrogen is at the 4-position instead of the 3-position.

Halogen Substitution on the Aromatic Ring

Key Examples :

- (3-Bromophenyl)(4-piperidinyl)methanone Hydrochloride (C₁₂H₁₅BrClNO, MW 304.61 g/mol) Difference: Bromine is at the meta (3rd) position on the phenyl ring.

- 3-[(4-Fluorophenyl)carbonyl]piperidine Hydrochloride (C₁₂H₁₅FClNO, MW 259.70 g/mol) Difference: Fluorine replaces bromine at the para position. Impact: Fluorine’s smaller size and higher electronegativity reduce lipophilicity (logP) and may improve metabolic stability but weaken halogen-bonding interactions.

Heterocyclic Variations

Key Examples :

- (1-(4-Bromophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-chlorophenyl)methanone (Pyrazole derivative) Difference: A pyrazole ring replaces the piperidine moiety.

- Piperidin-3-yl(pyrrolidin-1-yl)methanone Hydrochloride (C₁₀H₁₈ClN₂O, MW 218.72 g/mol) Difference: Pyrrolidine replaces the bromophenyl group. Impact: The smaller pyrrolidine ring increases conformational rigidity, which may optimize binding to compact enzymatic pockets.

Structural and Physicochemical Data Table

*Estimated logP values using fragment-based methods.

Pharmacological Implications

- Raloxifene Hydrochloride (a piperidinyl ethoxy methanone derivative) acts as a selective estrogen receptor modulator (SERM) , suggesting piperidine-methanone scaffolds are versatile in targeting nuclear receptors.

- Pyrazole-based methanones exhibit antitubercular activity , indicating that bromophenyl methanones could be optimized for antimicrobial use.

Biological Activity

(4-Bromophenyl)(piperidin-3-yl)methanone hydrochloride, also known as a piperidine derivative, has garnered attention for its potential biological activities. This compound is characterized by its structural features, which include a bromophenyl group and a piperidine moiety, contributing to its pharmacological properties.

- Molecular Formula : C12H14BrClN

- Molecular Weight : 268.15 g/mol

- Structure : The compound consists of a bromophenyl ring attached to a piperidine ring via a carbonyl group. The hydrochloride form enhances its solubility and stability.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The presence of the bromine atom in the phenyl ring may enhance its binding affinity due to increased electron-withdrawing effects, which can influence the compound's reactivity and interaction with biological systems.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics. The mechanism behind its antimicrobial action may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anticancer Properties

Several studies have explored the anticancer potential of this compound. It has shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The structure-activity relationship (SAR) analysis suggests that the bromophenyl group plays a crucial role in enhancing cytotoxicity by facilitating interactions with cancer-specific targets.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study conducted on the compound's antibacterial effects revealed that it inhibited the growth of multi-drug resistant strains of Staphylococcus aureus and Escherichia coli, with an MIC value ranging from 32 to 64 µg/mL .

- Cytotoxicity Against Cancer Cells : In a comparative analysis, this compound exhibited IC50 values in the low micromolar range against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, indicating potent anticancer activity .

- Mechanistic Insights : Molecular docking studies have suggested that the compound binds effectively to the active sites of key enzymes involved in cancer progression, such as topoisomerases and kinases, thereby inhibiting their activity .

Data Table: Biological Activity Summary

| Biological Activity | Tested Strains/Cell Lines | Observed Effect | MIC/IC50 Values |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | Growth inhibition | 32–64 µg/mL |

| Antibacterial | Escherichia coli | Growth inhibition | 32–64 µg/mL |

| Anticancer | MCF-7 (breast) | Cytotoxicity | <10 µM |

| Anticancer | A549 (lung) | Cytotoxicity | <10 µM |

Q & A

Advanced Research Question

- HPLC-MS : Use a C18 column (ACN/0.1% TFA gradient) to separate impurities, with MRM transitions for quantification (e.g., m/z 276.59 → 268.14 for the parent ion) .

- NMR spiking : Add reference standards (e.g., 4-bromobenzophenone) to ¹H NMR spectra to detect residual starting materials .

- ICH guidelines : Follow Q3A/B thresholds for reporting impurities (>0.10% for APIs) .

How should researchers resolve contradictions between spectroscopic and crystallographic data?

Advanced Research Question

- Dynamic vs. static structures : NMR captures time-averaged conformers, while XRD provides a static snapshot. Use variable-temperature NMR to assess ring-flipping kinetics .

- Torsional discrepancies : Compare DFT-calculated dihedral angles (e.g., B3LYP/cc-pVDZ) with XRD-derived values to identify steric or electronic biases .

- Solvent effects : Re-crystallize in alternative solvents (e.g., DMSO vs. EtOH) to probe polymorph-dependent spectral shifts .

What safety protocols are essential for handling this compound in laboratory settings?

Basic Research Question

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for HCl gas evolution during salt formation.

- Waste disposal : Neutralize acidic residues with NaHCO₃ before incineration by licensed facilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.